(4-Chlorophenyl)methyl 4-hydroxybenzoate
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Overview
Description
(4-Chlorophenyl)methyl 4-hydroxybenzoate is an organic compound with the molecular formula C14H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a (4-chlorophenyl)methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)methyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with (4-chlorophenyl)methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzaldehyde derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
Scientific Research Applications
(4-Chlorophenyl)methyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: Similar in structure but lacks the (4-chlorophenyl)methyl group.
Ethyl 4-hydroxybenzoate: Another ester derivative with an ethyl group instead of (4-chlorophenyl)methyl.
Propyl 4-hydroxybenzoate: Contains a propyl group instead of (4-chlorophenyl)methyl.
Uniqueness: (4-Chlorophenyl)methyl 4-hydroxybenzoate is unique due to the presence of the (4-chlorophenyl)methyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
85392-25-2 |
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Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C14H11ClO3/c15-12-5-1-10(2-6-12)9-18-14(17)11-3-7-13(16)8-4-11/h1-8,16H,9H2 |
InChI Key |
WAOCEEXLEFNWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
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